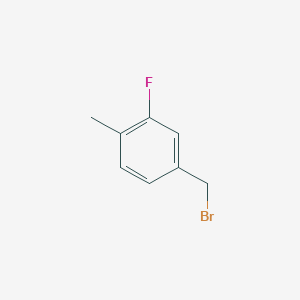

3-Fluoro-4-methylbenzyl bromide

Overview

Description

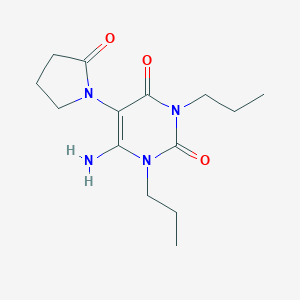

3-Fluoro-4-methylbenzyl bromide (3FMB) is a versatile organic compound with a wide range of applications in synthetic organic chemistry and pharmaceutical research. It is a colorless liquid with a boiling point of 140°C and a melting point of -7°C. 3FMB is a useful building block for the synthesis of various compounds, and its unique properties make it attractive for use in research applications.

Scientific Research Applications

Radiotracer Synthesis for PET Imaging

3-Fluoro-4-methylbenzyl bromide has been utilized in the preparation of fluorobenzyl bromides, which are intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are significant in the development of radiotracers for Positron Emission Tomography (PET), a critical imaging technique in medical diagnostics (Zaitsev et al., 2002).

Synthesis of Functionalized Compounds

The compound has been involved in the synthesis of 4H-1-benzopyrans through a tandem SN2-SNAr reaction sequence. This process yields highly functionalized products, crucial in various chemical syntheses and pharmaceutical applications (Bunce et al., 2008).

Corrosion Inhibition in Mild Steel

A study demonstrated the use of a derivative of this compound, specifically an ionic liquid, as an effective corrosion inhibitor for mild steel in acidic environments. This application is particularly relevant in industrial settings where metal preservation is critical (Bhaskaran et al., 2019).

Application in Chromatography

The compound has been used to create a new electrophoric derivatizing reagent, enhancing the detection sensitivity in gas chromatography electron capture mass spectrometry (GC-EC-MS). This application is significant in analytical chemistry, particularly in the detection of trace elements (Murugaiah et al., 2006).

Sulfamic Ester Alkylation

The action of this compound on sulfamic esters has been studied, showing potential in the preparation of N-dialkyled products or corresponding ethers. This is significant in organic synthesis, offering pathways to novel compounds (Debbabi et al., 2005).

Pharmacological Research

Although not directly involving this compound, its structural analogs have been studied in pharmacology. For example, 4‐methylbenzyl (3S, 4R)‐3‐fluoro‐4‐[(Pyrimidin‐2‐ylamino) methyl] piperidine‐1‐carboxylate, a selective N‐methyl‐D‐aspartate (NMDA) receptor antagonist, was characterized for its potential in treating major depressive disorder (Garner et al., 2015).

Pyrolysis Studies

The compound has been utilized in pyrolysis studies, specifically in the thermal decomposition of methylbenzyl radicals, which is a process relevant in understanding combustion and chemical reaction dynamics (Fernandes et al., 2002).

Radiochemical Synthesis

The synthesis of radioligands, such as fluoroproxyfan for imaging histamine H3 receptors, has also been reported using this compound derivatives. This is pivotal in developing PET imaging agents for clinical studies (Iwata et al., 2000).

Solvolysis Research

The solvolysis of benzyl and benzoyl halides, including derivatives of this compound, has been studied to understand reaction mechanisms and kinetics in organic chemistry (Park et al., 2019).

Photodynamic Therapy Applications

Derivatives of this compound have been synthesized and evaluated for their potential in photodynamic therapy, particularly in treating cancer (Pişkin et al., 2020).

Ionic Liquid Crystals

The synthesis and study of ionic liquid crystals based on imidazolium salts, including derivatives of this compound, have been reported. These materials have potential applications in electrochemistry and materials science (Dobbs et al., 2006).

Safety and Hazards

3-Fluoro-4-methylbenzyl bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes burns by all exposure routes and is a corrosive material . The safety information pictograms indicate danger . The hazard statements include H314 , H302, and H412 . Precautionary statements include P264, P270, P273, P301 + P312, and P501 .

Mechanism of Action

Target of Action

3-Fluoro-4-methylbenzyl bromide is a chemical compound with the molecular formula C8H8BrF

Mode of Action

The mode of action of this compound is likely to involve nucleophilic substitution reactions. In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom bonded to the bromine atom, leading to the displacement of the bromide ion . The exact nature of these reactions (SN1 or SN2) can depend on the nature of the nucleophile and the reaction conditions .

Pharmacokinetics

The physical properties of the compound, such as its solid state , may influence its bioavailability and pharmacokinetics.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity towards nucleophiles can be affected by the solvent used, the temperature, and the presence of other chemical species . Additionally, safety precautions should be taken when handling this compound due to its potential hazards .

properties

IUPAC Name |

4-(bromomethyl)-2-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOACSNDETIDTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379124 | |

| Record name | 3-Fluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145075-44-1 | |

| Record name | 3-Fluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145075-44-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)